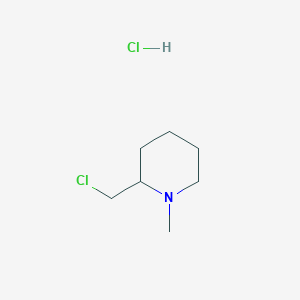

2-(氯甲基)-1-甲基哌啶盐酸盐

描述

“2-(Chloromethyl)pyridine hydrochloride” is a compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is also known as "2-Picolyl chloride hydrochloride" . It is an alkylating agent and a precursor to pyridine-containing ligands .

Synthesis Analysis

This compound has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Molecular Structure Analysis

“2-(Chloromethyl)pyridine hydrochloride” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine .

Chemical Reactions Analysis

The compound is an alkylating agent . Alkylating agents can add an alkyl group to many organic compounds. In particular, they are known for their high reactivity with nucleophiles.

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It is hygroscopic, meaning it readily absorbs moisture from the air . Its melting point ranges from 124.0 to 127.0°C . It appears as a white to yellow to orange powder or crystal .

科学研究应用

Crystal Structure and Molecular Interactions

- Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, derived from 2-(Chloromethyl)-1-methylpiperidine hydrochloride, exhibits a monoclinic system with a chair conformation in the piperidinium ring. It forms homoconjugated cations and interacts with Cl- anions through hydrogen bonds, contributing to understanding molecular structures and interactions (Dega-Szafran et al., 2006).

Hydrodenitrogenation Studies

- The compound's behavior in the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine, particularly in relation to β hydrogen atoms, offers insights into the mechanisms of chemical reactions and potential applications in refining processes (Egorova et al., 2002).

Influence on Crystal Structures

- Halide anions' influence on the molecular structure of related compounds, such as bis(N-methylpiperidine betaine) monocation, is crucial for understanding the role of counter-ions in crystal formation and the behavior of molecular structures (Szafran et al., 2005).

Applications in Antimicrobial Research

- Derivatives of 2-(Chloromethyl)-1-methylpiperidine hydrochloride have shown potential in antimicrobial activities, suggesting avenues for developing new therapeutic agents (Kuş et al., 1996).

Mannich Bases Research

- Research involving Mannich bases derived from compounds like 3-methylpiperidine and 4-methylpiperidine (related to 2-(Chloromethyl)-1-methylpiperidine hydrochloride) expands knowledge in organic chemistry and potential pharmaceutical applications (Sun, 1962).

NMR Spectroscopy Studies

- The compound's derivatives have been subject to NMR spectroscopy studies, improving understanding of molecular conformations and interactions, which is crucial for various fields like medicinal chemistry and drug design (Dega-Szafran et al., 2006).

Large-Scale Synthesis

- A robust process for large-scale synthesis of related compounds, such as 4-Methylenepiperidine hydrochloride, has implications for industrial production and pharmaceutical manufacturing (Chen et al., 2019).

安全和危害

The compound is harmful if swallowed and causes severe skin burns and eye damage . Precautions include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

2-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZOFXGSQFRBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505502 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methylpiperidine hydrochloride | |

CAS RN |

27483-92-7 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)